3,3-Bis(4-methylphenyl)prop-2-en-1-amine
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Overview
Description
3,3-Bis(4-methylphenyl)prop-2-en-1-amine is an organic compound characterized by the presence of two 4-methylphenyl groups attached to a prop-2-en-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-methylphenyl)prop-2-en-1-amine typically involves the reaction of 4-methylbenzaldehyde with an appropriate amine under specific conditions. One common method is the Claisen-Schmidt condensation reaction, where 4-methylbenzaldehyde reacts with an amine in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(4-methylphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Bis(4-methylphenyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Bis(4-methylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methylphenyl)-2-propen-1-one: Similar structure but with a ketone group instead of an amine.
3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one: Contains additional methylamino groups.
(2E,2’E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]: A bis-chalcone derivative with different substit
Properties
CAS No. |
824937-91-9 |
---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
3,3-bis(4-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C17H19N/c1-13-3-7-15(8-4-13)17(11-12-18)16-9-5-14(2)6-10-16/h3-11H,12,18H2,1-2H3 |
InChI Key |
XSTVKIJLLJHICX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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